Product packaging for Imidazo[1,5-A]pyridine-8-carboxylic acid(Cat. No.:CAS No. 697739-13-2)

Imidazo[1,5-A]pyridine-8-carboxylic acid

Cat. No.: B1391334
CAS No.: 697739-13-2
M. Wt: 162.15 g/mol
InChI Key: ZGKISOIXEAIYMJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.62 (d, J = 7.33 Hz, 1H, H-5), 8.36 (s, 1H, H-3), 7.62 (dd, J = 6.82 Hz, 1H, H-7), and 9.04 (d, J = 6.82 Hz, 1H, H-1) confirm the aromatic protons. The carboxylic acid proton appears as a broad singlet at δ 12.06 ppm.
¹³C NMR (101 MHz, DMSO-d₆): Signals at δ 167.8 (C=O), 145.3 (C-3), 129.6 (C-5), 125.5 (C-7), and 116.7 (C-1) validate the fused-ring system and substituent positions.

Infrared (IR) Vibrational Profile Analysis

The IR spectrum (ATR-FTIR) displays key absorptions at:

  • 1665 cm⁻¹: C=O stretching of the carboxylic acid group.
  • 1550–1450 cm⁻¹: C=N and C=C vibrations in the aromatic rings.
  • 2500–3300 cm⁻¹: Broad O–H stretch from the -COOH group.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS-ESI+) shows a molecular ion peak at m/z 163.1 [M+H]⁺, consistent with the molecular formula C₈H₇N₂O₂⁺. Fragmentation pathways include loss of CO₂ (m/z 119.1) and subsequent ring cleavage (m/z 91.0).

Comparative Analysis with Related Imidazopyridine Derivatives

Structural Analogues and Key Differences

This compound differs from analogues in ring substitution and electronic properties:

Compound Key Structural Feature Biological Activity
Imidazo[1,2-a]pyridine-8-carboxylic acid Fused at [1,2-a] position Enhanced kinase inhibition
Triazolo[1,5-a]pyridine Triazole ring replaces imidazole Lower aqueous solubility
Imidazo[1,5-a]pyrimidine-8-carboxylic acid Pyrimidine instead of pyridine Broader antimicrobial spectrum

The carboxylic acid group in this compound enhances hydrogen-bonding interactions compared to methyl ester derivatives, improving binding affinity in enzymatic assays.

Electronic and Aromaticity Comparisons

Density functional theory (DFT) calculations indicate higher electron density at the N1 position in this compound compared to its [1,2-a] isomer, attributed to the fused-ring geometry. This electronic profile facilitates electrophilic substitution at C-3 and C-5 positions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B1391334 Imidazo[1,5-A]pyridine-8-carboxylic acid CAS No. 697739-13-2

Properties

IUPAC Name

imidazo[1,5-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-10-5-9-4-7(6)10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKISOIXEAIYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666331
Record name Imidazo[1,5-a]pyridine-8-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697739-13-2
Record name Imidazo[1,5-a]pyridine-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697739-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine-8-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,5-a]pyridine-8-carboxylic acid
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Preparation Methods

Cyclocondensation of 2-(Aminomethyl)pyridines with Electrophilic Components

This classical approach involves the cyclocondensation of 2-(aminomethyl)pyridine derivatives with various electrophilic reagents such as carboxylic acids, acyl chlorides, esters, or aldehydes to form the imidazo ring fused to the pyridine.

  • Typical electrophiles : Carboxylic acids, acyl anhydrides, acyl chlorides, esters, thioamides, and aldehydes.
  • Reaction conditions : Often require acidic media or dehydrating agents to promote cyclization.
  • Yields : Medium to good yields depending on the electrophile and reaction conditions.
  • Advantages : Straightforward, uses readily available starting materials.
  • Limitations : Sometimes harsh conditions are necessary; steric hindrance can reduce yields.

Ritter-Type Reaction Using Pyridinylmethanol and Nitriles

A novel and efficient method recently reported involves an intermolecular Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) combined with para-toluenesulfonic acid (p-TsOH·H₂O).

  • Mechanism :

    • Activation of benzylic alcohol (pyridinylmethanol) by Bi(OTf)₃ to form a benzylic carbocation intermediate.
    • Nucleophilic attack by nitrile to form a nitrilium ion intermediate.
    • Intramolecular cyclization with the pyridine nitrogen followed by rearomatization to yield the imidazo[1,5-a]pyridine core.
  • Reaction conditions :

    • Solvent: 1,2-dichloroethane (DCE)
    • Temperature: 150 °C
    • Catalyst loading: 5 mol% Bi(OTf)₃, 7.5 equivalents p-TsOH·H₂O
    • Reaction time: Overnight (typically 12-18 hours)
  • Substrate scope :

    • Various nitriles including aryl and aliphatic nitriles tolerated.
    • Substituents such as hydroxyl and bromine on the pyridine ring tolerated well.
    • Yields ranged from moderate (33%) to excellent (95%), depending on the nitrile used.
  • Example yields :

Substrate (Nitrile) Product Yield (%) Notes
Acetonitrile (2a) 75 Standard substrate
Hydroxyl and bromine-substituted (2c) 86 Good tolerance
Para-iodobenzonitrile (2d) 33 Lower yield observed
Naphthalenitrile (2e) 95 Excellent yield
  • Purification : Silica gel column chromatography (20% EtOAc/hexane).

Cyclization Using Nitroalkanes Activated by Polyphosphoric Acid

Another innovative approach exploits the electrophilic activation of nitroalkanes by phosphorous acid in polyphosphoric acid (PPA) medium, facilitating cyclization with 2-picolylamines or 2-(aminomethyl)pyridines.

  • Mechanism : Nitroalkanes are electrophilically activated to react with the amino group, leading to cyclization and formation of the imidazo ring.
  • Reaction conditions :
    • Medium: Polyphosphoric acid (PPA)
    • Temperature: Elevated, often requiring harsh conditions
  • Yields : Medium to good, sensitive to steric factors.
  • Limitations : Harsh reaction conditions and sensitivity to substituent effects (e.g., phenyl substituents problematic but can be circumvented by using α-nitroacetophenone instead of α-nitrotoluene).

Other Reported Methods

  • Oxidative cyclocondensations with aldehydes and other electrophiles have been reported but are less commonly used for the carboxylic acid derivative.
  • Use of acyl chlorides or anhydrides derived from carboxylic acids can also lead to the formation of the target compound but typically require additional steps for carboxylation.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Cyclocondensation with electrophiles 2-(Aminomethyl)pyridine + carboxylic acid/acyl derivatives, acidic conditions Medium to good Straightforward, accessible reagents Sometimes harsh conditions
Ritter-type reaction Pyridinylmethanol + nitriles, Bi(OTf)₃ catalyst, p-TsOH, DCE, 150 °C 33 - 95 Wide substrate scope, efficient High temperature, catalyst cost
Nitroalkane activation in PPA 2-Picolylamines + nitroalkanes, PPA, phosphorous acid Medium to good Novel approach, good yields Harsh conditions, steric sensitivity
Oxidative cyclocondensation 2-(Aminomethyl)pyridines + aldehydes, oxidants Variable Alternative electrophiles Less common, variable yields

Detailed Research Findings

  • The Ritter-type reaction method developed by Tanomsiri et al. (2024) demonstrates excellent versatility and efficiency for synthesizing imidazo[1,5-a]pyridines, including the 8-carboxylic acid derivative, using mild catalytic systems and a broad range of nitriles.
  • The nitroalkane activation method offers a unique electrophilic activation strategy, expanding the synthetic toolbox for these heterocycles but requires optimization to overcome steric hindrance and harsh reaction conditions.
  • Classical cyclocondensation remains a reliable method but often involves multi-step synthesis and less atom-economical processes compared to newer catalytic methods.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Imidazo[1,5-A]pyridine-8-carboxylic acid is utilized as a crucial intermediate in the synthesis of pharmaceuticals targeting various diseases, particularly neurological disorders. Its ability to interact with cyclooxygenase enzymes (COX-1 and COX-2) positions it as a potential anti-inflammatory agent, which could lead to the development of drugs for conditions such as arthritis and other inflammatory diseases .

Therapeutic Potential
Research indicates that this compound may modulate immune responses by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), suggesting its relevance in cancer therapy and other immune-related conditions . Furthermore, its structural similarities with other imidazopyridine derivatives enhance its potential for developing novel therapeutic agents.

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to investigate enzyme inhibition mechanisms and receptor interactions. This research provides insights into cellular processes and identifies potential therapeutic targets for drug development .

Cell Signaling Pathways
The compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and cancer progression. Its inhibition of cyclooxygenase enzymes is a prime example of its role in modulating biochemical pathways critical for therapeutic interventions .

Material Science

Development of Advanced Materials
In material science, this compound is explored for its unique chemical properties that enhance the durability and performance of materials. It can be used in the formulation of polymers and coatings, contributing to the development of advanced materials with specific functional properties .

Agricultural Chemistry

Agrochemical Formulation
The compound plays a role in agricultural chemistry by contributing to the formulation of agrochemicals. Its applications include developing more effective pesticides and herbicides that are designed to be safer for the environment while maintaining efficacy against pests .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material in various analytical methods. It aids in the accurate quantification of related compounds in samples, ensuring quality control during manufacturing processes .

Comparative Analysis Table

Field Applications
PharmaceuticalKey intermediate for drug synthesis; potential anti-inflammatory agent
Biochemical ResearchEnzyme inhibition studies; modulation of cell signaling pathways
Material ScienceDevelopment of advanced materials; enhancement of polymer properties
Agricultural ChemistryFormulation of safer pesticides and herbicides
Analytical ChemistryStandard reference material for accurate quantification in analytical methods

Mechanism of Action

The mechanism of action of imidazo[1,5-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes or receptors, modulating biological processes and pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers: Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,5-a]pyridine-8-carboxylic acid differs from its [1,2-a]pyridine isomers in the position of the fused imidazole ring (Figure 1). This positional variation significantly alters electronic distribution and steric effects:

  • Imidazo[1,2-a]pyridine-8-carboxaldehyde (CAS: 73221-18-8): The carboxaldehyde group at position 8 enhances electrophilicity, making it reactive in nucleophilic additions. However, it lacks the hydrogen-bonding capacity of the carboxylic acid group, reducing solubility in polar solvents .
  • Imidazo[1,2-a]pyridine-7-carboxylic acid: The shifted carboxylic acid group (position 7 vs.
Table 1: Structural and Electronic Comparison of Isomers
Compound Ring Fusion Position Key Substituent LogP* Biological Activity (IC50, μM)
This compound [1,5-a] -COOH 1.2 0.45 (Cysteine protease)
Imidazo[1,2-a]pyridine-8-carboxaldehyde [1,2-a] -CHO 2.1 2.8 (Cysteine protease)
Imidazo[1,2-a]pyridine-7-carboxylic acid [1,2-a] -COOH 1.3 1.1 (Cysteine protease)

*Calculated using PubChem data .

Functional Group Variations

Ethyl Imidazo[1,5-a]pyridine-8-carboxylate
  • Structure : The ethyl ester derivative (CAS: 697739-12-1) replaces the carboxylic acid with an ester group (-COOEt).
  • Properties : Higher lipophilicity (LogP: 2.5 vs. 1.2) enhances membrane permeability but reduces aqueous solubility. It serves as a prodrug intermediate, hydrolyzing to the active carboxylic acid form in vivo .
  • Synthesis : Prepared via cyclization using POCl3 or HCl as catalysts. Yields vary significantly: 75% with POCl3 vs. 60% with HCl due to side reactions .
Imidazo[1,5-a]pyridine Derivatives with Hydrazone Moieties
  • Activity : Hydrazone-functionalized derivatives (e.g., compound 6b from Ge et al.) exhibit stronger antibacterial activity (MIC: 4 μg/mL against E. coli) compared to the parent carboxylic acid (MIC: 16 μg/mL) due to enhanced π-π stacking with bacterial membranes .

Thermodynamic and Kinetic Profiles

Studies on 1-substituted pyrirylimidazo[1,5-a]pyridine derivatives reveal that:

  • Binding Affinity : Alkyl chain elongation (e.g., -C6H13) increases hydrophobic interactions with cysteine proteases, improving binding affinity (ΔG: -9.2 kcal/mol vs. -7.8 kcal/mol for -CH3) .
  • Catalyst Effects : Synthesis of imidazo[1,5-a]pyridinium compounds using POCl3 yields purer products (98% purity) compared to HCl (85%), attributed to better control of electrophilic intermediates .

Optical and Electronic Properties

  • Fluorescence : this compound exhibits moderate fluorescence (λem: 420 nm), while hydrazone derivatives show redshifted emission (λem: 450–470 nm) due to extended conjugation .
  • Antibacterial Efficacy: Electron-withdrawing groups (e.g., -NO2) at position 5 enhance oxidative stress in bacteria, reducing MIC values by 50% compared to electron-donating groups (-OCH3) .

Biological Activity

Imidazo[1,5-A]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system, characterized by its molecular formula C9H10N2O2C_9H_10N_2O_2 and a molecular weight of approximately 162.15 g/mol. The compound's structure allows it to interact with various biological targets, making it a valuable scaffold in drug development.

Interaction with Biological Targets

Research indicates that this compound exhibits significant biological activity through its interaction with several key enzymes and receptors:

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of pro-inflammatory prostaglandins. This inhibition leads to reduced inflammation and pain relief.
  • Thromboxane Synthetase Inhibition : It acts as a selective thromboxane synthetase inhibitor, making it potentially useful in treating cardiovascular disorders such as thrombosis and atherosclerosis .
  • Cell Signaling Modulation : The compound modulates various cell signaling pathways, including the inhibition of NF-κB, which plays a central role in regulating immune responses and inflammation.

Biological Activities

This compound has been studied for a wide range of biological activities:

  • Anti-inflammatory : Its ability to inhibit COX enzymes contributes to its anti-inflammatory properties.
  • Anticancer : The compound has shown promise as a covalent anticancer agent, interacting with cellular pathways that regulate tumor growth and metastasis .
  • Antimicrobial : Preliminary studies suggest potential antimicrobial activity against various pathogens.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The compound was administered at varying doses, showing dose-dependent efficacy in lowering inflammatory markers .
  • Anticancer Properties : In vitro assays using human cancer cell lines revealed that the compound inhibits cell proliferation and induces apoptosis. The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival .
  • Thromboxane Inhibition : A patent highlighted the use of Imidazo[1,5-A]pyridine derivatives as selective thromboxane synthetase inhibitors for the treatment of cardiovascular diseases. Clinical trials are underway to evaluate their effectiveness in humans .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates good metabolic stability due to specific substituents on the imidazole ring that enhance its bioavailability. Studies have shown that modifications to the structure can lead to improved absorption and reduced clearance rates in biological systems .

Comparative Analysis with Analog Compounds

A comparative analysis with other imidazopyridine derivatives reveals that while many share similar structural features, this compound exhibits unique reactivity profiles due to its nitrogen positioning. This uniqueness translates into distinct biological activities and therapeutic potentials.

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatoryCOX inhibition
Imidazo[1,2-a]pyridine derivativesAnticancerApoptosis induction
Imidazo[1,5-A]pyridine analogsAntimicrobialDisruption of microbial metabolism

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Imidazo[1,5-a]pyridine-8-carboxylic acid and its derivatives?

  • Methodological Answer : A multi-step synthesis involving cyclocondensation of 2-picolylamines with nitroalkanes in polyphosphoric acid (PPA) medium has been optimized for high yields (~90%) . Alternative approaches include acid-amide coupling using HATU/DIPEA catalysts in ethanol, achieving 93–97% yields for carboxamide derivatives . Key steps involve FT-IR and 1^1H NMR for intermediate validation, ensuring reaction progress and purity.

Q. How can researchers verify the structural integrity of synthesized Imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1^1H NMR for proton environment analysis (e.g., distinguishing aromatic vs. aliphatic protons).
  • HRMS for molecular weight verification.
  • Single-crystal X-ray diffraction for unambiguous stereochemical assignment, as demonstrated in studies of imidazo-pyridine-ninhydrin adducts .

Q. What purification strategies are effective for removing byproducts in Imidazo[1,5-a]pyridine synthesis?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) is standard. For polar impurities, recrystallization in ethanol/water mixtures improves purity (>95%). HPLC with C18 columns and acetonitrile/water mobile phases can resolve challenging separations .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions in cyclocondensation protocols?

  • Methodological Answer :

  • Temperature control : Maintaining 80–90°C in PPA medium prevents premature decomposition .
  • Catalyst screening : Phosphorous acid enhances electrophilic activation of nitroalkanes, reducing dimerization byproducts.
  • Factorial design : Systematic variation of solvent, temperature, and stoichiometry (e.g., 2k^k factorial experiments) identifies optimal parameters .

Q. What analytical approaches resolve contradictions in spectroscopic data for Imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • DEPT-135 NMR clarifies ambiguous 1^1H/13^13C signals by differentiating CH3_3, CH2_2, and quaternary carbons.
  • 2D NMR (COSY, HSQC) maps proton-proton and proton-carbon correlations, critical for confirming regioisomers .
  • Computational validation : DFT calculations (e.g., Gaussian 09) predict NMR chemical shifts and compare them with experimental data to resolve discrepancies .

Q. How can computational tools aid in designing Imidazo[1,5-a]pyridine-based therapeutic agents?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screens binding affinity to target proteins (e.g., kinases) using crystal structures from the PDB.
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups at C-3) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
  • MD simulations (GROMACS) : Predicts stability of ligand-receptor complexes under physiological conditions .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Methodological Answer :

  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) prevents hydrolysis.
  • Storage conditions : –20°C under argon atmosphere reduces oxidative degradation. Periodic HPLC analysis monitors stability .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the scalability of Imidazo[1,5-a]pyridine syntheses?

  • Methodological Answer :

  • Batch vs. flow chemistry : Compare yields and purity in batch reactors vs. microfluidic systems.
  • Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress during scale-up.
  • DoE (Design of Experiment) : Central composite design optimizes parameters (e.g., residence time, temperature) for kilogram-scale production .

Q. What statistical methods are appropriate for analyzing bioactivity data from Imidazo[1,5-a]pyridine libraries?

  • Methodological Answer :

  • ANOVA : Identifies significant differences in IC50_{50} values across derivatives.
  • Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening datasets.
  • Machine learning (Random Forest) : Predicts structure-activity relationships using molecular fingerprints .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,5-A]pyridine-8-carboxylic acid
Reactant of Route 2
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Imidazo[1,5-A]pyridine-8-carboxylic acid

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